molecular formula C17H14N2O2S B4996916 3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer B4996916
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: QCGWPMHRJYRFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells.

Wirkmechanismus

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid inhibits JAK3 by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways of cytokines and growth factors that are involved in immune cell activation and proliferation. By inhibiting JAK3, this compound selectively targets immune cells, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, which are involved in immune cell activation and proliferation. This results in a reduction in inflammation and autoimmune responses. This compound has also been shown to reduce the number of circulating immune cells, particularly T cells and B cells.

Vorteile Und Einschränkungen Für Laborexperimente

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune-mediated diseases. It has been used in various in vitro and in vivo studies to investigate the mechanisms of immune cell activation and proliferation. However, this compound has limitations in terms of its specificity for JAK3, as it can also inhibit other JAK family members at higher concentrations. Additionally, the long-term effects of this compound on the immune system are not fully understood.

Zukünftige Richtungen

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid has shown promising results in clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Further studies are needed to investigate its potential therapeutic applications in other immune-mediated diseases and to understand its long-term effects on the immune system. Additionally, the development of more selective JAK3 inhibitors may provide a more targeted approach for the treatment of immune-mediated diseases.

Synthesemethoden

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid is synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminothiophenol with 2-cyclopropyl-4-phenyl-3-thiazolecarboxylic acid to form the intermediate compound, which is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection. This compound has shown promising results in preclinical studies and has progressed to clinical trials in humans.

Eigenschaften

IUPAC Name

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-14-13-11(9-4-2-1-3-5-9)8-12(10-6-7-10)19-16(13)22-15(14)17(20)21/h1-5,8,10H,6-7,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWPMHRJYRFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.